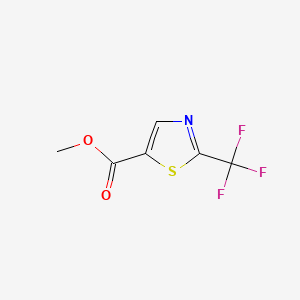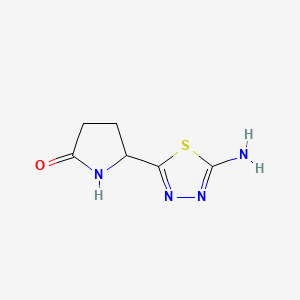
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-amino-1,3,4-thiadiazol-2-yl” is a part of a larger group of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .Molecular Structure Analysis
The molecular structure of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is characterized by the presence of a 1,3,4-thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “5-amino-1,3,4-thiadiazol-2-yl” derivatives are mainly related to their biological activities. For instance, these compounds have been found to exhibit urease inhibitory activities .Scientific Research Applications
Synthesis and Anticancer Applications
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone and its derivatives have been the focus of research in synthesizing compounds with significant anticancer properties. For instance, a series of derivatives, including Mannich bases, demonstrated potent cytotoxicity against various human cancer cell lines, showing potential as effective anticancer agents. The Mannich base derivative specifically exhibited remarkable activity against gastric cancer cells, indicating the promise of these compounds in targeted cancer therapies (Abdo & Kamel, 2015).
Antibacterial and Antimicrobial Properties
The compound and its derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. Research indicates that certain derivatives exhibit higher antibacterial inhibition, particularly against specific strains, highlighting the compound's potential in developing new antibacterial agents. The synthesized derivatives have been structurally characterized and shown promising results in comparative studies with standard drugs (Andrews et al., 2017). Additionally, antimicrobial activity screening revealed good to moderate activity for most of the tested compounds, opening avenues for their use in antimicrobial therapies (Bayrak et al., 2009).
Synthesis and Characterization for Various Biological Applications
Extensive studies have been conducted on synthesizing and characterizing derivatives of this compound for varied biological applications. These include anti-inflammatory and analgesic activities, antitubercular and antifungal activities, and the exploration of their biological activity against certain cancer cell lines. The research underscores the diverse therapeutic potential of these compounds and their relevance in pharmaceutical development (Kothamunireddy & Galla, 2021).
Mechanism of Action
The mechanism of action of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is related to their interaction with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, making these compounds potential candidates for the treatment of infections caused by Helicobacter pylori .
Safety and Hazards
Future Directions
The future directions for research on “5-amino-1,3,4-thiadiazol-2-yl” derivatives could involve further evaluation of their biological activities, such as their potential as anticonvulsant agents . Additionally, more research could be done to explore their potential as antifungal and antibacterial agents .
Properties
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDXEPKNVVNLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
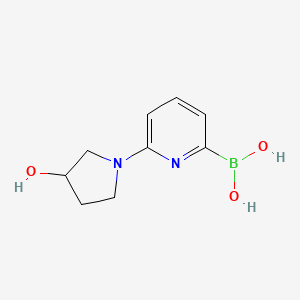


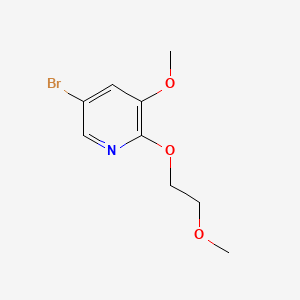

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)
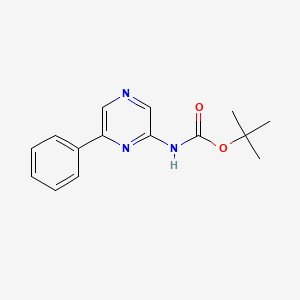

![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)




